N'-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of nitrophenyl and tribromophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2,4,6-tribromoaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the tribromophenyl group can engage in halogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-dibromophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of both nitrophenyl and tribromophenyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11Br3N4O3 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H11Br3N4O3/c16-10-5-12(17)15(13(18)6-10)19-8-14(23)21-20-7-9-2-1-3-11(4-9)22(24)25/h1-7,19H,8H2,(H,21,23)/b20-7+ |
InChI Key |
ADXDVCXHPPRYPZ-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.